Welcome to the BenchChem Online Store!
molecular formula C10H14ClNO2 B1613382 Methyl 3-(4-aminophenyl)propanoate hydrochloride CAS No. 91012-19-0

Methyl 3-(4-aminophenyl)propanoate hydrochloride

Cat. No. B1613382
M. Wt: 215.67 g/mol
InChI Key: NFFOXPLOXZDPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922717

Procedure details

12.96 g (0.11 mol) of thionyl chloride (7.93 ml) are added dropwise to a solution of 15 g (0.0991 mol) of 3-(4-amino-phenyl)-propionic acid in 100 ml of methanol, while stirring and cooling with methanol/ice. When the addition has ended, the mixture is stirred for a further 30 minutes, while cooling, and is then stirred overnight at room temperature. It is then concentrated to dryness in vacuo and the residue is crystallized from methanol/ether.
Quantity
7.93 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methanol ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:8][CH:7]=1.[CH3:17]O>>[ClH:3].[NH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])=[CH:10][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.93 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
methanol ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
is then stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from methanol/ether

Outcomes

Product
Name
Type
Smiles
Cl.NC1=CC=C(C=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.